molecular formula C9H12N2O3 B153405 Tert-butyl 4-formyl-1H-pyrazole-1-carboxylate CAS No. 821767-61-7

Tert-butyl 4-formyl-1H-pyrazole-1-carboxylate

Cat. No. B153405
M. Wt: 196.2 g/mol
InChI Key: CVBRMQQRHHCMKV-UHFFFAOYSA-N
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Description

Tert-butyl 4-formyl-1H-pyrazole-1-carboxylate is a chemical compound that belongs to the class of organic compounds known as pyrazoles. Pyrazoles are characterized by a 5-membered ring structure containing two nitrogen atoms in adjacent positions. The tert-butyl group attached to the pyrazole ring increases steric bulk, which can influence the compound's reactivity and physical properties.

Synthesis Analysis

The synthesis of tert-butyl substituted pyrazoles can be achieved through various methods. A novel synthesis route for 5-amino-3-aryl-1-(tert-butyl)-1H-pyrazole-4-carboxamides has been developed, which involves a selective Sandmeyer reaction and provides a more versatile approach than previous methods . Additionally, a 'one-pot' synthesis of 4-substituted 1,5-diaryl-1H-pyrazole-3-carboxylates has been reported, utilizing lithium tert-butoxide-mediated Claisen condensation followed by a Knorr reaction, yielding the desired products with excellent regioselectivity .

Molecular Structure Analysis

The molecular structure of tert-butyl substituted pyrazoles has been studied using X-ray crystallography and NMR spectroscopy. These studies have revealed the presence of tautomers in both solid and solution states, with the tert-butyl group influencing the tautomeric equilibrium and the overall molecular conformation . The crystal structures of related compounds, such as 3-tert-butyl-8-(methylchalcogenyl)pyrazolo[5,1-c][1,2,4]triazin-4(1H)-ones, have also been determined, showing planar heterocyclic cores and intermolecular interactions that contribute to the stability of the crystalline lattice .

Chemical Reactions Analysis

Tert-butyl substituted pyrazoles can undergo various chemical reactions. For instance, tert-butyl amides derived from Ugi reactions involving tert-butyl isocyanide can cyclize into dihydropyrazolo[1,5-a]pyrazine-4,7-diones under specific conditions . The reactivity of tert-butyl substituted pyrazoles can also be influenced by the presence of fluorinated groups, as seen in the synthesis of fluorinated pyrazole-4-carboxylic acids .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl substituted pyrazoles are influenced by the presence of the bulky tert-butyl group and other substituents on the pyrazole ring. The tert-butyl group can induce a buttressing effect, which affects the compound's melting point, solubility, and overall stability . The introduction of electron-withdrawing or electron-donating groups can further modify these properties, as well as the compound's reactivity in chemical reactions .

Scientific Research Applications

Synthesis of Biologically Active Compounds

Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate is a crucial intermediate in synthesizing crizotinib and other biologically active compounds. The compound was synthesized through three steps, starting from tert-butyl-4-hydroxypiperdine-1-carboxylate, with a total yield of 49.9% (D. Kong et al., 2016).

Fluoroalkyl-Substituted Pyrazole-4-carboxylic Acids

Acylation of tert-butyl 3-(methylamino)but-2-enoate with fluorinated acetic acid anhydrides led to the synthesis of fluorinated pyrazole-4-carboxylic acids on a multigram scale. This process showcases the versatility of tert-butyl pyrazole derivatives in synthesizing fluorinated compounds, which are significant in pharmaceutical chemistry (Rustam T. Iminov et al., 2015).

Acetyl-CoA Carboxylase Inhibitors

The synthesis of acetyl-CoA carboxylase inhibitors utilizing a tert-butyl pyrazolospirolactam core demonstrates the compound's utility in developing novel inhibitors. This synthesis route highlights the compound's application in the creation of therapeutics targeting metabolic disorders (K. Huard et al., 2012).

Anticancer Drug Intermediates

Tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate is an important intermediate for small molecule anticancer drugs. The synthesis process for this compound from commercially available starting materials was optimized to achieve a high yield of 71.4%, demonstrating its potential in anticancer drug synthesis (Binliang Zhang et al., 2018).

Safety And Hazards

The compound is classified under the GHS07 hazard class . It has the hazard statements H302, H315, H319, H332, H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, harmful if inhaled, and may cause respiratory irritation . The precautionary statements are P261, P280, P305, P338, P351, which advise avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and if in eyes: rinse cautiously with water for several minutes .

properties

IUPAC Name

tert-butyl 4-formylpyrazole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O3/c1-9(2,3)14-8(13)11-5-7(6-12)4-10-11/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVBRMQQRHHCMKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C=C(C=N1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10630938
Record name tert-Butyl 4-formyl-1H-pyrazole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10630938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 4-formyl-1H-pyrazole-1-carboxylate

CAS RN

821767-61-7
Record name tert-Butyl 4-formyl-1H-pyrazole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10630938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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